(S)-Methyl 2-acetamido-2-phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427188 | |
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36060-84-1 | |
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Methyl 2 Acetamido 2 Phenylacetate and Its Stereoisomers
Enantioselective Synthesis Strategies for α-Acetamido Esters
The direct and enantioselective synthesis of α-acetamido esters, including (S)-Methyl 2-acetamido-2-phenylacetate, is a significant goal in organic chemistry. These methods aim to establish the chiral center while simultaneously constructing the core structure, offering an efficient route to the target molecule.
One prominent strategy is the dynamic kinetic resolution (DKR) of racemic starting materials. DKR combines a rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. youtube.com For instance, the DKR of α-alkyl-substituted β-ketoamides has been achieved via asymmetric transfer hydrogenation, yielding syn-β-hydroxy amides with high diastereoselectivity and enantioselectivity (up to 97% ee). nih.gov Similarly, combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution enables the transformation of various primary amines into a single enantiomer of the corresponding amide in high yield and enantioselectivity. researchgate.net Enzymes, particularly lipases, are highly effective in kinetic resolutions, as they can selectively catalyze the esterification or hydrolysis of one enantiomer over the other. youtube.com While a standard kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, DKR overcomes this limitation by continuously interconverting the starting enantiomers during the reaction. youtube.com
Another powerful approach involves the catalytic asymmetric amination of suitable precursors. Molybdenum-based catalysts, for example, have been used for the amination of readily accessible α-hydroxy esters. nih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" method proceeds by the catalyst first dehydrogenating the alcohol to a ketone, which then condenses with an amine to form a ketimine, followed by an in-situ hydrogenation of the imine. nih.gov Through the cooperative action of a chiral molybdenum complex and a chiral phosphoric acid (CPA), a variety of chiral α-amino acid esters can be produced with good yield and enantioselectivity. nih.gov
Organocatalysis also provides a metal-free pathway to chiral α-amino esters, which are direct precursors to the target acetamides. A one-pot process involving Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification (DROE) has been developed to access a wide range of (R)- and (S)-α-arylglycine esters from simple aldehydes and anilines using Cinchona alkaloid-based catalysts. acs.org This method has been shown to be scalable and produce products with good yield and enantioselectivity. acs.orgnih.gov
Table 1: Comparison of Enantioselective Strategies for α-Amino/Acetamido Ester Synthesis
| Strategy | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst & Lipase (B570770) | Combines racemization with enzymatic resolution; overcomes 50% yield limit. | High ee reported for various amides. | researchgate.net |
| Asymmetric Transfer Hydrogenation (for DKR) | Pentafluorobenzenesulfonyl-DPEN-Ru catalyst | Deracemization of α-alkyl-substituted β-ketoamides. | 93-97% ee | nih.gov |
| Catalytic Asymmetric Amination | Chiral Molybdenum complex & Chiral Phosphoric Acid | "Borrowing hydrogen" method from α-hydroxy esters. | Good enantioselectivity reported. | nih.gov |
| Organocatalysis (One-Pot) | Cinchona alkaloid-based catalyst | Knoevenagel/epoxidation/domino ring-opening esterification sequence. | Up to 94% ee for some derivatives. | acs.orgnih.gov |
Derivatization Pathways from Chiral α-Amino Phenylacetate (B1230308) Precursors
A common and practical route to this compound involves starting with a pre-existing chiral building block, such as (S)-Methyl 2-amino-2-phenylacetate. This approach leverages the availability of chiral α-amino esters and focuses on the chemoselective modification of the amino group.
N-Acylation Approaches for Acetamide (B32628) Moiety Formation
The formation of the acetamide moiety is typically achieved through the N-acylation of the corresponding α-amino ester. This is a fundamental transformation where the nucleophilic amino group reacts with an acetylating agent. Standard reagents for this purpose include acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Care must be taken to employ mild conditions to prevent racemization of the sensitive α-stereocenter and to avoid side reactions such as ester hydrolysis.
An alternative, atom-economical approach is the amide carbonylation reaction. This method can synthesize N-acyl-α-amino acids in a single step from an aldehyde, an amide, and carbon monoxide. google.com For example, N-acetyl-α-phenylglycine has been synthesized using benzaldehyde, acetamide, and carbon monoxide with a palladium salt as the main catalyst and an acid-functionalized ionic liquid as a co-catalyst, avoiding the need for phosphine (B1218219) ligands and reducing the corrosivity (B1173158) of the system. google.com
Stereocontrolled N-Alkylation Reactions
While the target compound is an amide, the N-alkylation of the precursor α-amino ester represents an important derivatization pathway for creating related stereoisomers and analogues. The direct N-alkylation of α-amino acid esters and amides with alcohols presents a robust and atom-economic method. nih.govnih.gov A ruthenium-catalyzed, base-free methodology has been developed that demonstrates excellent retention of stereochemical integrity. The use of diphenylphosphate as an additive was found to be crucial for enhancing reactivity and selectivity, with water being the only byproduct. nih.govnih.gov This "borrowing hydrogen" approach avoids the use of alkyl halides and the associated poor atom economy. nih.gov
Enzyme-Catalyzed Transformations in the Synthesis of Related Phenylacetamides
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have demonstrated significant utility in the synthesis of amides and esters under mild conditions.
Lipases, such as that from Candida antarctica (CAL-B), are widely used for aminolysis and ammonolysis reactions to produce amides. researchgate.net A series of substituted phenylacetamides have been synthesized in very good to excellent yields via a lipase-catalyzed two-step reaction. researchgate.netconicet.gov.ar The process typically involves an initial enzymatic esterification of a phenylacetic acid, followed by the aminolysis of the resulting ester with an amine. conicet.gov.ar The efficiency of these reactions can be optimized by adjusting parameters such as the enzyme source, solvent, and temperature. conicet.gov.ar For instance, the lipase from Sphingomonas sp. HXN-200 is unique in its ability to catalyze the ammonolysis of esters in an aqueous phase, which was applied to the synthesis of Phenylalanine butyramide (B146194) in a biphasic water/n-hexane system. mdpi.com
Enzymes are also central to kinetic resolution processes, as mentioned previously. In the context of phenylacetamide synthesis, penicillin G acylase has been used for the direct condensation of amine precursors with acyl donors. conicet.gov.ar Furthermore, enzymes like cutinase have been employed in the polycondensation of diamines and diesters to form oligoamides, demonstrating the versatility of biocatalysts in amide bond formation. nih.gov
Table 2: Examples of Enzyme-Catalyzed Synthesis of Phenylacetamides and Related Amides
| Enzyme | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Lipase from Candida antarctica (CAL-B) | Esterification & Aminolysis | Substituted phenylacetic acids, alcohols, amines | Efficient two-step synthesis of various phenylacetamides in high yields. | researchgate.netconicet.gov.ar |
| Lipase from Sphingomonas sp. HXN-200 (SpL) | Aminolysis | Butyric acid/ethyl butyrate, L-phenylalaninamide | Catalyzes amide formation in a biphasic aqueous/organic system. | mdpi.com |
| Cutinase, CAL-B | Polycondensation | Dimethyl terephthalate, 1,8-diaminooctane | Synthesis of oligo(octamethylene terephthalamide). CAL-B showed higher conversion. | nih.gov |
| Penicillin G acylase | Condensation | (±)-2-hydroxy-2-phenylethylamine, acyl donors | Direct condensation to form phenylacetamides. | conicet.gov.ar |
Mechanochemical Synthesis Applications for Related Compounds
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a powerful tool for sustainable synthesis. These techniques often reduce or eliminate the need for solvents, shorten reaction times, and can lead to different reactivity compared to solution-phase chemistry.
The synthesis of amides is a well-established application of mechanochemistry. Ball milling has been successfully used to transform esters into primary amides using calcium nitride as a source of ammonia. nih.govorganic-chemistry.org This method is notable for its compatibility with a variety of functional groups and, crucially, its ability to preserve the integrity of adjacent stereocenters, making it applicable to the synthesis of derivatives from α-amino esters. nih.govorganic-chemistry.org
More complex amides and dipeptides have also been synthesized mechanochemically from carboxylic acids and amines. rsc.orgresearchgate.net One approach uses 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) for in-situ acid activation under solvent-drop grinding conditions. rsc.org This method is compatible with common N-protecting groups (Fmoc, Cbz, Boc) and yields optically active dipeptides without detectable racemization. rsc.orgresearchgate.net Another strategy employs uronium-based coupling reagents like COMU, which delivers a range of amides in high yields (70–96%) with fast reaction rates and maintains the integrity of adjacent stereocenters. chemrxiv.org These solvent-free or liquid-assisted grinding methods represent a green and efficient alternative for the construction of the amide bond found in this compound and related compounds. chemrxiv.org
Comprehensive Spectroscopic and Crystallographic Investigations of S Methyl 2 Acetamido 2 Phenylacetate Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of (S)-Methyl 2-acetamido-2-phenylacetate.
High-Resolution ¹H-NMR Studies
High-resolution proton NMR (¹H-NMR) spectroscopy allows for the identification of the different types of protons in the molecule based on their chemical environment. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of each signal provide a wealth of structural information.
In a typical ¹H-NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following proton signals are expected. The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | ~7.2-7.4 | Multiplet | 5H |
| Amide N-H | ~6.5-7.0 | Doublet | 1H |
| Methine α-H | ~5.5-5.7 | Doublet | 1H |
| Ester Methyl-H | ~3.7 | Singlet | 3H |
| Acetyl Methyl-H | ~2.0 | Singlet | 3H |
Table 1: Predicted ¹H-NMR Spectral Data for this compound in CDCl₃.
The phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum. The amide proton's signal often appears as a doublet due to coupling with the adjacent methine proton. The methine proton, being attached to the stereocenter, also presents as a doublet, coupled to the amide proton. The methyl groups of the ester and acetyl moieties are expected to be sharp singlets, as they have no adjacent protons to couple with.
¹³C-NMR Spectroscopic Characterization
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the different carbon environments within the molecule. As each magnetically distinct carbon atom gives a single signal (in a proton-decoupled spectrum), this technique is excellent for confirming the number of unique carbons.
The predicted ¹³C-NMR spectrum of this compound would display signals corresponding to all eleven carbon atoms in the structure. The carbonyl carbons of the ester and amide groups are characteristically found at the downfield end of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester C=O | ~172 |
| Amide C=O | ~170 |
| Phenyl C (quaternary) | ~137 |
| Phenyl C-H | ~127-129 |
| Methine α-C | ~57 |
| Ester Methyl-C | ~53 |
| Acetyl Methyl-C | ~23 |
Table 2: Predicted ¹³C-NMR Spectral Data for this compound.
The two carbonyl carbons will have the highest chemical shifts. The aromatic carbons will appear in the typical range for a benzene (B151609) ring, with the substituted carbon being more downfield. The aliphatic carbons, including the methine and the two methyl groups, will be found at the upfield end of the spectrum.
Mass Spectrometry (MS) in Characterizing Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 207.23 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight.
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 207 or 208, respectively, would be observed. The fragmentation of the molecule under ionization would lead to several characteristic daughter ions.
| m/z Value | Proposed Fragment Structure | Neutral Loss |
| 148 | [C₉H₁₀NO]⁺ | -COOCH₃ |
| 106 | [C₇H₈N]⁺ | -COOCH₃, -CH₂CO |
| 91 | [C₇H₇]⁺ (Tropylium ion) | -CH(NHCOCH₃)COOCH₃ |
| 59 | [COOCH₃]⁺ | -C₆H₅CH(NHCOCH₃) |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
Common fragmentation pathways would include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the amide bond. The formation of the stable tropylium (B1234903) ion at m/z 91 is a very common feature for compounds containing a benzyl (B1604629) group.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the bond lengths, bond angles, and torsion angles that define the molecular conformation of this compound.
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed experimental analysis of its solid-state conformation and intermolecular interactions cannot be presented at this time.
Analysis of Dihedral Angles and Conformational Preferences
Without experimental X-ray diffraction data, a definitive analysis of the dihedral angles and conformational preferences of this compound in the solid state is not possible. Such an analysis would require the precise coordinates of each atom in the crystal lattice to calculate the torsion angles around key rotatable bonds, such as the Cα-N bond and the Cα-C(phenyl) bond. These angles would reveal the preferred spatial arrangement of the phenyl, acetamido, and methyl ester groups relative to each other.
Chemical Reactivity and Derivatization Strategies for S Methyl 2 Acetamido 2 Phenylacetate
Functional Group Transformations at the Amide Linkage
The amide bond in (S)-Methyl 2-acetamido-2-phenylacetate is a robust functional group, but it can undergo several important transformations to yield valuable derivatives. masterorganicchemistry.com The reactivity of the amide is influenced by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond and makes the nitrogen less basic than that of an amine. masterorganicchemistry.com
Key transformations include hydrolysis and reduction. Hydrolysis of the acetamido group, typically under acidic or basic conditions, cleaves the amide bond to yield the corresponding primary amine, (S)-methyl 2-amino-2-phenylacetate. This reaction is a fundamental step in converting the acetyl-protected amino acid derivative back to the free amino ester.
Conversely, reduction of the amide functionality provides access to the corresponding ethylamine (B1201723) derivative, (S)-methyl 2-(ethylamino)-2-phenylacetate. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LAH).
Furthermore, the amide nitrogen can participate in N-alkylation or N-acylation reactions, although these are often less straightforward than with simple amides due to potential steric hindrance and the presence of the adjacent ester group. Specialized catalytic systems may be required to achieve high yields for such transformations. nih.gov
| Transformation | Reagents and Conditions | Product |
| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | (S)-Methyl 2-amino-2-phenylacetate |
| Amide Reduction | Lithium aluminum hydride (LAH) in an ether solvent | (S)-Methyl 2-(ethylamino)-2-phenylacetate |
| N-Methylation | Methylating agent with a suitable catalyst | (S)-Methyl 2-(N-methylacetamido)-2-phenylacetate |
Ester Group Modifications and Transesterification Reactions
The methyl ester group of this compound is another key site for chemical modification. The most common transformation is ester hydrolysis, which converts the methyl ester into the corresponding carboxylic acid, (S)-2-acetamido-2-phenylacetic acid. synquestlabs.com This reaction is readily accomplished under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727). The resulting carboxylate can then be protonated in an acidic workup.
Transesterification is another valuable modification, allowing for the exchange of the methyl group with other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct. For example, reacting this compound with isobutyl alcohol in the presence of a catalyst would yield (S)-isobutyl 2-acetamido-2-phenylacetate. This strategy is useful for altering the steric and electronic properties of the ester, which can be important for subsequent synthetic steps or for modifying the properties of the final molecule.
| Transformation | Reagents and Conditions | Product Example |
| Ester Hydrolysis | Base (e.g., NaOH) followed by acid workup | (S)-2-Acetamido-2-phenylacetic acid |
| Transesterification | Alcohol (R-OH), Acid or Base catalyst | (S)-Alkyl 2-acetamido-2-phenylacetate |
| Ammonolysis | Ammonia or an amine | 2-Acetamido-2-phenylacetamide |
Palladium-Catalyzed C-H Functionalization in Related Phenylacetic Acid Systems
Direct functionalization of the C-H bonds of the phenyl ring in phenylacetic acid derivatives represents a powerful and atom-economical approach to creating more complex molecular architectures. nih.gov Palladium catalysis has emerged as a particularly effective tool for such transformations, often utilizing a directing group to control the regioselectivity of the reaction. nih.govcapes.gov.br
In systems related to this compound, the amide or a synthetically installed directing group can guide the palladium catalyst to functionalize the ortho C-H bonds of the phenyl ring. tcgls.com For instance, research has demonstrated the Pd(II)-catalyzed deuteration at the ortho-position of phenylacetic acid derivatives using a pyridone-containing directing group. tcgls.com This method achieves high levels of isotope incorporation and highlights the potential for selective modification of the aromatic ring. tcgls.com
These C-H activation strategies can be applied to a variety of coupling reactions, including arylation, alkenylation, and alkynylation, providing access to a wide range of substituted phenylacetic acid derivatives. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.gov The development of these methods is particularly valuable for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship studies. nih.gov
| Reaction Type | Catalyst System Example | Directing Group Example | Product Type |
| Ortho-Deuteration | Pd(OAc)₂ | 3-Amino-1-methyl-1H-pyridin-2-one (AMP) | ortho-Deuterated phenylacetic acid derivative tcgls.com |
| Ortho-Arylation | Pd(OAc)₂, Cu(OTf)₂ | N-alkyl acetanilide | ortho-Aryl phenylacetic acid derivative nih.gov |
| Ortho-Acetoxylation | Pd(OAc)₂ | Pyridine-based directing groups | ortho-Acetoxy phenylacetic acid derivative capes.gov.br |
Regioselective and Stereoselective Reactions of the Chiral Center
The chiral center in this compound is a defining feature of the molecule, and its stereochemical integrity is often crucial for the biological activity of its derivatives. Therefore, reactions involving this center must be highly stereoselective or stereospecific to avoid racemization or the formation of diastereomers. masterorganicchemistry.comquora.com
A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgyoutube.com When performing reactions at or adjacent to the chiral center of this compound, the goal is typically to maintain the (S)-configuration.
For example, in the iridium-catalyzed asymmetric formal [3 + 2] cycloaddition between phenylacetic acid and vinylcyclopropanes, high enantioselectivity is achieved, demonstrating that reactions can be performed on related systems with excellent stereochemical control. acs.org While this example involves the carboxylic acid, it illustrates the potential for developing highly stereoselective transformations for derivatives of this compound.
Regioselectivity, the preference for reaction at one position over another, is also a key consideration. masterorganicchemistry.comquora.com For instance, in the deprotonation of the alpha-carbon, the choice of base and reaction conditions can influence whether the reaction occurs at the chiral center or elsewhere in the molecule. The development of regioselective and stereoselective methods is essential for the precise and efficient synthesis of complex chiral molecules derived from this compound.
| Concept | Definition | Relevance to this compound |
| Stereoselectivity | A reaction that produces a predominance of one stereoisomer over other possible stereoisomers. masterorganicchemistry.com | Essential for modifying the molecule while preserving or controlling the stereochemistry at the chiral center. |
| Stereospecificity | A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.org | Important for reactions where the (S)-configuration directly determines the configuration of the product. |
| Regioselectivity | A reaction that occurs preferentially at one site in a molecule that has multiple possible reaction sites. quora.com | Crucial for directing functionalization to a specific part of the molecule, such as the phenyl ring versus the alpha-carbon. |
Applications of S Methyl 2 Acetamido 2 Phenylacetate As a Key Chiral Building Block in Advanced Organic Synthesis
Integration into Peptidomimetic and α-Amino Acid Analog Architectures
The structure of (S)-Methyl 2-acetamido-2-phenylacetate makes it an attractive starting material for the synthesis of non-proteinogenic α-amino acid analogs and for integration into peptidomimetic scaffolds. Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability and bioavailability. The N-acetylated α-phenylglycine core of this compound can be incorporated into peptide chains to induce specific conformational constraints or to enhance resistance to enzymatic degradation.
The synthesis of glycopeptides, for instance, involves the selective modification and coupling of amino acid derivatives. nih.gov Similarly, this compound can serve as a foundational unit in the assembly of complex peptide-like molecules. The N-acetyl group is critical for the biological activity of some oligomers, influencing their structure and function. nih.gov
Research into α-amino acid analogs often involves the stereospecific modification of precursor molecules. mdpi.com The chiral center of this compound provides a template for the diastereoselective synthesis of more complex amino acid derivatives. While direct studies are limited, the general methodologies for creating α-amino acid analogs can be applied to this compound.
| Precursor/Analog Type | Synthetic Strategy | Potential Application |
| Non-proteinogenic α-amino acid | Modification of the phenyl ring or ester group | Introduction of novel side chains for peptidomimetic design |
| Dipeptide mimics | Coupling with other amino acid esters | Creation of conformationally constrained peptide linkages |
| Glycopeptide fragments | Enzymatic or chemical glycosylation | Development of stable glycopeptide mimetics |
Role in the Design and Assembly of Foldamers and Conformationally Controlled Oligomers
The incorporation of N-substituted amino acids, such as N-methylated amino acids, is a known strategy to control the conformation of peptides and peptoids. nih.govpsu.edu The N-acetyl group in this compound can similarly be expected to restrict the conformational freedom of the peptide backbone. The phenyl group can also participate in stabilizing aromatic stacking interactions, further guiding the folding process.
Studies on oligomers containing C-glycosyl α-amino acids have demonstrated the importance of non-natural amino acids in creating novel structural motifs. digitellinc.comresearchgate.net By analogy, the integration of this compound into oligomeric chains could lead to new classes of foldamers with unique structural and functional properties.
Precursor for the Synthesis of Diverse Heterocyclic Systems
The functional groups of this compound offer several avenues for its conversion into various heterocyclic systems. The ester and amide functionalities can participate in intramolecular cyclization reactions to form lactams, lactones, and other ring structures. The phenyl ring can also be functionalized to take part in cyclization cascades.
For example, the synthesis of substituted N-heterocycles often involves the N-acylation of a nitrogen-containing ring system. organic-chemistry.org The acetamido group of the title compound could potentially be involved in such transformations. Furthermore, the synthesis of heterocycles from alkynyl aldehydes demonstrates the versatility of functionalized building blocks in constructing complex ring systems. nih.gov While direct examples of cyclization of this compound are not extensively documented, its constituent parts suggest a rich potential for such synthetic explorations.
| Heterocyclic System | Potential Synthetic Route | Key Functional Group Involved |
| Lactams | Intramolecular aminolysis | Ester and Amide |
| Oxazinones | Cyclization with a suitable carbonyl source | Amide and Phenyl group |
| Imidazoles | Condensation with a dicarbonyl compound | Amide |
| Pyridines | Annulation with an appropriate unsaturated partner | Phenyl group and Amide |
Contributions to the Synthesis of Complex Natural Product Fragments
The asymmetric synthesis of natural products often relies on the use of chiral building blocks to introduce stereocenters with high fidelity. mdpi.comnih.gov this compound, as a readily available chiral synthon, has the potential to serve as a starting material for the synthesis of fragments of complex natural products.
The synthesis of natural products such as cylindrospermopsin (B110882) and spirotryprostatins has been achieved using chiral templates derived from amino acids. nih.gov These syntheses often involve the elaboration of the amino acid side chain and the stereocontrolled formation of new chiral centers. The phenylglycine core of this compound can be a valuable starting point for the construction of such intricate molecular architectures.
The chiral pool of α-amino acids is a cornerstone of natural product synthesis, providing enantiomerically pure starting materials that can be transformed into complex target molecules. mdpi.comresearchgate.net The unique substitution pattern of this compound positions it as a potentially useful member of this chiral pool for the synthesis of natural product fragments containing a stereogenic α-amino acid moiety.
Academic Research into the Structure Activity Relationships Sar of S Methyl 2 Acetamido 2 Phenylacetate Derivatives in Biological Contexts
Rational Design and Synthesis of Analogs for Biological Probing
The rational design of analogs of (S)-Methyl 2-acetamido-2-phenylacetate is guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties for specific biological targets. Key modifications often focus on the N-acyl group, the phenyl ring, and the ester moiety.
The synthesis of these analogs typically begins with the parent molecule or its corresponding acid, (S)-2-acetamido-2-phenylacetic acid. Standard peptide coupling reactions are a common strategy to introduce diversity at the N-acyl position, allowing for the exploration of various substituted benzoyl or other acyl groups. Modifications to the phenyl ring often involve the use of substituted phenylglycine derivatives as starting materials. The ester group can be varied by transesterification or by synthesizing the corresponding carboxylic acid and then re-esterifying with different alcohols.
For instance, in the pursuit of novel anticancer agents, researchers have synthesized a variety of N-phenylacetamide derivatives. nih.gov These synthetic strategies often involve the reaction of a substituted phenylacetic acid with a substituted aniline (B41778) in the presence of a coupling agent. Similarly, the synthesis of N-(4-substituted phenyl)glycine derivatives has been undertaken to explore their potential as anti-inflammatory agents. nih.gov These approaches highlight the modular nature of the synthesis, allowing for the systematic variation of different structural components to build a library of compounds for biological screening.
Table 1: Representative Synthetic Strategies for Related Acetamido Derivatives
| Starting Material | Reagents and Conditions | Resulting Derivative Class | Biological Target Area |
| Substituted Phenylacetic Acid | Substituted Aniline, Coupling Agents | N-Phenylacetamide Derivatives | Anticancer |
| 4-Aminoacetophenone | Glycine derivative synthesis, further derivatization | N-(4-Substituted phenyl)glycine Derivatives | Anti-inflammatory |
| Substituted Resorcinols, β-keto esters | Cyclization, Condensation Reactions | Coumarin-phenylacetate hybrids | Fungicidal |
This table is generated based on synthetic approaches for analogous compound classes. nih.govnih.govnih.gov
Elucidation of Stereochemical Requirements for Modulating Biological Activity
The stereochemistry at the alpha-carbon of this compound is a critical determinant of its biological activity. In many biological systems, receptors, enzymes, and transporters exhibit stereoselectivity, leading to significant differences in the efficacy and pharmacology of enantiomers.
While direct comparative studies on a wide array of (S)- and (R)-Methyl 2-acetamido-2-phenylacetate derivatives are limited, research on related chiral compounds underscores the importance of stereochemistry. For example, studies on other chiral molecules have demonstrated that only one enantiomer may bind effectively to a biological target. This stereospecificity can influence not only the potency of the compound but also its metabolic profile and potential for off-target effects. The (S)-configuration of the parent molecule is often crucial for its recognition by specific enzymes or transport proteins.
Maintaining the stereochemical integrity during the synthesis of derivatives is therefore paramount. The use of chiral starting materials like (S)-phenylglycine or its derivatives is a common strategy to ensure the desired stereochemistry in the final products. Chiral chromatography is also frequently employed to separate enantiomers and to assess the enantiomeric purity of the synthesized compounds.
In Vitro and In Vivo (Non-Human) Models for Activity Profiling
The biological activity of derivatives of this compound is assessed using a variety of in vitro and in vivo models, depending on the therapeutic area of interest.
In Vitro Models:
For anticancer research, a panel of human cancer cell lines is typically used to evaluate the cytotoxic and anti-proliferative effects of the synthesized analogs. Commonly used cell lines for screening related phenylacetamide derivatives include those for breast cancer (e.g., MCF-7), prostate cancer (e.g., PC3), and leukemia (e.g., HL-60). nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, providing a measure of the compound's potency. For example, studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed varying cytotoxic effects against different cancer cell lines, with some compounds exhibiting higher activity against prostate cancer cells. nih.gov
For anti-inflammatory activity, in vitro assays often involve measuring the inhibition of inflammatory mediators in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Examples of In Vitro Models Used for Screening Related Acetamido Derivatives
| Therapeutic Area | In Vitro Model | Measured Endpoint |
| Anticancer | Human Cancer Cell Lines (e.g., MCF-7, PC3) | Cell Viability (IC50) |
| Anticancer | Apoptosis Assays (e.g., Caspase activation) | Induction of Apoptosis |
| Anti-inflammatory | LPS-stimulated Macrophages | Inhibition of Nitric Oxide (NO) production |
This table is a representation of common in vitro models used for analogous compounds. nih.govnih.gov
In Vivo (Non-Human) Models:
Promising compounds identified from in vitro screening are often advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic profiles. For anti-inflammatory research, the carrageenan-induced rat paw edema model is a standard method to assess the in vivo activity of novel compounds. nih.gov In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory effect.
Mechanistic Insights into Derivative-Target Interactions
Understanding the mechanism of action at a molecular level is a key objective of SAR studies. For derivatives of this compound, the biological activity is likely mediated through interactions with specific protein targets. While the precise targets for many derivatives are yet to be fully elucidated, research on related compounds provides some clues.
In the context of anticancer activity, many phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The mechanism can involve the activation of caspase cascades, which are a family of proteases that play a central role in the execution of apoptosis. The structural modifications to the parent scaffold can influence the efficiency of apoptosis induction. For example, the nature and position of substituents on the phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were found to impact their cytotoxic effects. nih.gov
Advanced Analytical Methodologies for the Purity Assessment and Comprehensive Characterization of S Methyl 2 Acetamido 2 Phenylacetate and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile pharmaceutical compounds. aquigenbio.comgmpinsiders.com It is widely employed for both purity assessment and the critical determination of enantiomeric excess (ee) of chiral intermediates like (S)-Methyl 2-acetamido-2-phenylacetate. researchgate.net
For purity analysis, reversed-phase HPLC methods are commonly developed. These methods separate the main compound from its impurities based on differences in polarity. A typical setup involves a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Method validation is crucial to ensure the analytical procedure is accurate, precise, linear, and specific for its intended purpose. gmpinsiders.com
The determination of enantiomeric excess is a specialized application of HPLC that requires a chiral environment to differentiate between enantiomers. researchgate.net This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently used for the resolution of a wide range of racemic compounds, including derivatives of amino acids and amides. researchgate.net The selection of the mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the (S)- and (R)-enantiomers. researchgate.net Supercritical Fluid Chromatography (SFC), a technique related to HPLC that uses supercritical CO2 as the primary mobile phase, has also shown high potential for fast and efficient chiral separations. gimitec.com
The data below illustrates a typical, generalized HPLC method for chiral separation.
Table 1: Illustrative HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(4-methylbenzoate)) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Two-Dimensional Gas Chromatography (GC×GC/TOF-MS) for Volatile Profiling and Impurity Identification
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. aquigenbio.com When coupled with mass spectrometry (MS), it becomes an indispensable tool for the identification and quantification of trace-level impurities. nih.gov For a compound like this compound, GC-MS is particularly useful for identifying residual solvents, volatile starting materials, and certain by-products or degradation products. biomedres.usthermofisher.com The mass spectrometer provides molecular weight and fragmentation data, which aids in the structural elucidation of unknown impurities. nih.gov
To enhance selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves selecting a specific parent ion from an impurity, fragmenting it, and then analyzing the resulting daughter ions, which significantly reduces background noise and improves detection limits. thermofisher.com
For highly complex samples containing numerous impurities, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.com In a GC×GC system, the sample is subjected to two different columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). shimadzu.com A modulator sits (B43327) between the two columns, trapping, focusing, and re-injecting fractions from the first column onto the second. sepsolve.com This results in a structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. shimadzu.com When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC/TOF-MS provides high-resolution separation and mass spectral data for comprehensive sample characterization. monash.edu Enantioselective GC×GC (enantio-GC×GC) can also be performed, typically by using a chiral column as either the first or second dimension, to resolve volatile chiral impurities. researchgate.net
Table 2: Representative GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Methodologies for Impurity Profiling and Control in Chiral Active Pharmaceutical Intermediates
Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential and actual impurities in a drug substance or intermediate. ajprd.com For chiral intermediates like this compound, this is a critical activity mandated by regulatory bodies to ensure product quality and safety. ijpsjournal.com Impurities are generally classified as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents. oceanicpharmachem.com A specific and critical sub-class for chiral compounds is the enantiomeric impurity—the undesired (R)-enantiomer in this case. ajprd.com
A comprehensive impurity control strategy involves several key stages:
Control of Starting Materials: The purity of raw materials and reagents is a foundational step, as impurities present at the beginning of a synthesis can be carried through to the final product. veeprho.comaquigenbio.com
Process Controls: Understanding the synthetic pathway allows for the implementation of controls at critical steps to minimize the formation of by-products. veeprho.com This includes optimizing reaction conditions such as temperature, pressure, and reaction time.
Impurity Fate Mapping: This involves studying where impurities are formed and how they are removed or "purged" by subsequent reaction, work-up, and purification steps.
Forced Degradation Studies: The intermediate is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to deliberately generate degradation products. gmpinsiders.com This helps to identify potential degradants that could form during storage and establishes the stability-indicating nature of the analytical methods. registech.com
Analytical techniques like HPLC and GC-MS are the primary tools used for impurity profiling. biomedres.ustandfonline.com The International Council for Harmonisation (ICH) provides guidelines that set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. ijpsjournal.com
Table 3: General ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Spectrophotometric and Other Advanced Detection Techniques in Research Studies
While UV spectrophotometry is the most common detection method used with HPLC, other more advanced and selective techniques are employed in research for the comprehensive characterization of chiral compounds.
Chiroptical Detectors: These detectors respond differently to chiral molecules. Circular Dichroism (CD) detectors, when coupled with HPLC, can provide information on the absolute configuration of enantiomers and can be used to determine enantiomeric excess without needing a pure enantiomer standard, a significant advantage in early development. uma.esresearchgate.net The detector measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. researchgate.net
Mass Spectrometry (MS): As a detector for liquid chromatography (LC-MS), mass spectrometry offers high sensitivity and specificity, providing molecular weight information that is invaluable for identifying unknown impurities. acs.orgjiangnan.edu.cn The combination of LC-MS/MS is a powerful tool for structural elucidation. registech.com
Spectrophotometric Analysis of Amino Acid Derivatives: For compounds like N-acetylated amino acid esters, specific colorimetric reactions can be used for quantification. For example, reaction with ninhydrin (B49086) followed by spectrophotometric measurement at a specific wavelength (e.g., 570 nm) is a classic method for amino acid analysis and can be adapted for related derivatives. researchgate.net
Emerging Technologies: Research into novel analytical methods for chiral analysis is ongoing. Techniques such as nanopore-based sensing are being explored for the rapid and cost-effective determination of enantiomeric excess. nih.govnih.gov These methods rely on measuring changes in ion-current as enantiomers interact differently with the surface of a nanopore, offering a potential future alternative to chromatographic separations. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Methyl 2-acetamido-2-phenylacetate?
- Methodology : A multi-step approach is typically employed:
Amine Protection : Protect the acetamido group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during esterification.
Esterification : React the protected intermediate with methyl alcohol under acidic catalysis (e.g., H₂SO₄) or via activation with DCC (N,N'-dicyclohexylcarbodiimide) for carboxylate coupling.
Deprotection : Remove the protecting group under mild acidic (e.g., TFA for Boc) or basic conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the enantiomerically pure product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., acetamido proton at ~2.0 ppm, ester carbonyl at ~170 ppm).
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak®) to assess enantiomeric purity (>98% is typical for research-grade material).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at expected m/z).
- Melting Point/Polarimetry : Compare observed values with literature data for consistency .
Q. What safety protocols are essential when handling this compound?
- Critical Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities.
- Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.
- Storage : Store at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?
- Strategies :
- Chiral Starting Materials : Use enantiopure precursors like (S)-2-phenylglycine derivatives to avoid racemization .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans oxazaborolidine) for stereoselective esterification.
- Chiral HPLC : Perform iterative purification using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Polarimetry : Monitor optical rotation ([α]D) to confirm retention of configuration during reactions .
Q. How should contradictions in spectroscopic data for this compound be resolved?
- Approach :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray crystallography.
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in proton NMR.
- Dynamic Phenomena : Investigate tautomerism or rotameric equilibria using variable-temperature NMR.
- Multi-Technique Analysis : Combine IR spectroscopy (amide I band at ~1650 cm⁻¹) with MS/MS fragmentation patterns .
Q. What methodologies are used to study the compound’s stability under varying conditions?
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.
- Degradation Monitoring : Use HPLC to quantify decomposition products (e.g., hydrolysis to 2-acetamido-2-phenylacetic acid).
- pH Sensitivity : Assess stability in buffered solutions (pH 1–12) to simulate gastrointestinal or physiological environments.
- Long-Term Storage : Compare degradation rates at -20°C vs. 4°C over 6–12 months .
Q. How is this compound utilized in mechanistic enzyme interaction studies?
- Applications :
- Enzyme Inhibition Assays : Test as a substrate analog for acetyltransferases or proteases using kinetic assays (e.g., Michaelis-Menten analysis).
- Molecular Docking : Model interactions with active sites (e.g., penicillin-binding proteins) via AutoDock or Schrödinger Suite.
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled variants for NMR-based binding studies.
- Mutagenesis : Correlate enzyme mutants (e.g., S. aureus sortase A) with altered catalytic efficiency toward the compound .
Notes on Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
